4-(Thiophen-3-ylformamido)butanoic acid
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Overview
Description
4-(Thiophen-3-ylformamido)butanoic acid is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to a butanoic acid moiety through a formamido linkage. It is a versatile material used in various fields of scientific research due to its unique structure and properties.
Preparation Methods
The synthesis of 4-(Thiophen-3-ylformamido)butanoic acid typically involves the reaction of thiophene-3-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the thiophene-3-carboxylic acid and the butanoic acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(Thiophen-3-ylformamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Thiophen-3-ylformamido)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-ylformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The formamido and butanoic acid moieties can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
4-(Thiophen-3-ylformamido)butanoic acid can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: Another thiophene derivative with different substitution patterns.
3-(Thiophen-2-ylformamido)propanoic acid: A similar compound with a shorter carbon chain.
4-(Furan-3-ylformamido)butanoic acid: A related compound where the thiophene ring is replaced with a furan ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiophene ring and the butanoic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(thiophene-3-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-8(12)2-1-4-10-9(13)7-3-5-14-6-7/h3,5-6H,1-2,4H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOPIDYJJRHATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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